7-methyl-3-(5,6,7-trimethoxy-2-oxochroman-4-yl)quinolin-2(1H)-one
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Overview
Description
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core and a chromenyl moiety with multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chromenyl Moiety: The chromenyl moiety is introduced through a condensation reaction involving a suitable chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone and chromenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized quinolinone derivatives, reduced chromenyl derivatives, and substituted quinolinone-chromenyl compounds.
Scientific Research Applications
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Chromenone Derivatives: Compounds with chromenone structures and varying functional groups.
Uniqueness
7-methyl-3-[(4R)-5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl]-1H-quinolin-2-one is unique due to its specific combination of a quinolinone core and a chromenyl moiety with multiple methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21NO6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
7-methyl-3-(5,6,7-trimethoxy-2-oxo-3,4-dihydrochromen-4-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21NO6/c1-11-5-6-12-8-14(22(25)23-15(12)7-11)13-9-18(24)29-16-10-17(26-2)20(27-3)21(28-4)19(13)16/h5-8,10,13H,9H2,1-4H3,(H,23,25) |
InChI Key |
DSRQLNBWBSOBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=O)OC4=CC(=C(C(=C34)OC)OC)OC |
Origin of Product |
United States |
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